1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea core substituted with thiophene rings Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 2-thiophenemethanol and 3-thiophenemethanol.
Formation of Intermediate: The thiophene derivatives undergo a reaction with isocyanates to form the corresponding urea intermediates.
Final Product Formation: The intermediates are then subjected to further reactions, such as hydrolysis or reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets and pathways. The thiophene rings can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to changes in their function. The hydroxyl and urea groups can form hydrogen bonds, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with potential biological activity.
2-Thiophenemethanol: A precursor in the synthesis of thiophene-based compounds.
Thiophene-3-carboxylic acid: Used in organic synthesis and materials science.
Uniqueness
1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific substitution pattern and the presence of both hydroxyl and urea functional groups. This combination imparts distinct electronic and steric properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(9-3-5-17-8-9)7-14-12(16)13-6-10-2-1-4-18-10/h1-5,8,11,15H,6-7H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCDYJGVHAHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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